2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol
Description
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring a pyrazole ring substituted with a chloro group at position 4, a methyl group at position 3, and a phenol moiety at position 1 (Figure 1). The chloro and methyl substituents modulate electronic and steric properties, while the phenolic hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding .
This compound’s structural versatility makes it relevant in medicinal chemistry and materials science. Pyrazole derivatives are known for bioactivity, including enzyme inhibition and receptor antagonism , while phenolic groups are key in polymer design due to their thermal stability and electronic properties .
Properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-8(11)6-13(12-7)9-4-2-3-5-10(9)14/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEZEODGJINOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with phenol under controlled conditions. One common method involves the use of a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol with structurally related pyrazole derivatives:
Physicochemical Properties
- Hydrogen Bonding: The phenolic -OH in the target compound forms intramolecular hydrogen bonds with the pyrazole’s nitrogen, as seen in analogous structures (e.g., O—H⋯N interactions in ). This stabilizes the planar conformation, enhancing crystallinity.
- Solubility: Compared to the methoxy-substituted derivative (), the target compound’s phenol group increases aqueous solubility but reduces lipophilicity relative to the fluoro-substituted analog ().
- Thermal Stability : Nitro- and ether-containing derivatives () exhibit superior thermal stability (>200°C) due to rigid aromatic networks, whereas the target compound’s stability is moderate, typical of chloroalkyl-substituted pyrazoles .
Research Findings and Data
Key Data Table
Biological Activity
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can alter enzymatic activity, leading to various biological effects, including:
- Antimicrobial Activity : The compound has been shown to inhibit enzymes involved in microbial growth, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Similar pyrazole derivatives have demonstrated anticancer activity by inhibiting cell proliferation in various cancer cell lines .
Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains, showing significant inhibition rates compared to standard antibiotics. The tested compound demonstrated effective antimicrobial action against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
- Anticancer Evaluation : Research on similar compounds indicated that they could inhibit the growth of cancer cell lines such as HeLa and A549. The mechanism involved apoptosis induction through the activation of pro-apoptotic pathways .
- Anti-inflammatory Effects : In vivo studies revealed that pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
